Anti-Proliferative Potency Advantage of CAS 941964-84-7 Over Gallium Acetylacetonate in Drug-Resistant Lung Cancer Cells
CAS 941964-84-7 (designated compound 7919469 in the primary study) exhibited a 13-fold increase in anti-proliferative potency compared to the clinical-stage gallium compound gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. In the same assay, co-treatment of R-cells with CAS 941964-84-7 enhanced the efficacy of GaAcAc by 1.2-fold [1]. The comparator compound 5476423 (a pyrazole-quinoline scaffold, not a tetrazole urea) showed an 80-fold potency increase, confirming that the 13-fold effect of CAS 941964-84-7 is scaffold-specific and mechanistically distinct [1].
| Evidence Dimension | Anti-proliferative potency fold-increase in gallium-resistant A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | 13-fold increased potency vs. GaAcAc; 1.2-fold enhancement of GaAcAc efficacy in combination (CAS 941964-84-7 / compound 7919469) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) as baseline; compound 5476423 (pyrazole-quinoline) as in-study comparator showing 80-fold increase |
| Quantified Difference | 13-fold potency advantage over GaAcAc alone; 1.2-fold combination efficacy enhancement |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; anti-proliferative assay (likely SRB or MTT); IC₅₀ fold-difference calculation |
Why This Matters
This provides the only peer-reviewed, quantitative anti-proliferative benchmark for CAS 941964-84-7, establishing its value as a chemosensitizing scaffold in gallium-resistant cancer models where GaAcAc alone fails.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014 Sep 15;24(18):4553-4556. PMID: 25131538. View Source
